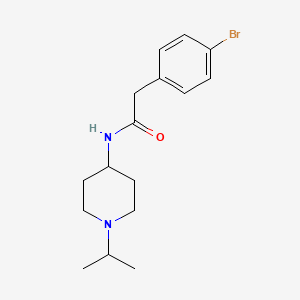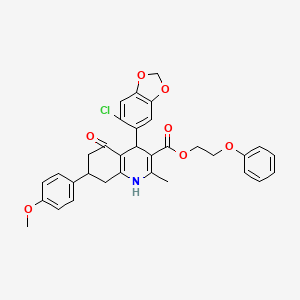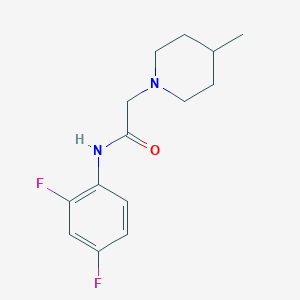![molecular formula C28H23NO6 B5235989 2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)
2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is a synthetic compound that belongs to the family of indenoindole derivatives. This compound has gained significant attention in the scientific community due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in cell survival and proliferation. In cancer cells, NF-κB is often overactivated, leading to uncontrolled cell growth. By inhibiting the NF-κB pathway, 2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione can effectively suppress cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione has also been shown to exhibit anti-inflammatory and antioxidant properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione in lab experiments is its potent anti-cancer activity. This compound can effectively inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione. One potential direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore the potential use of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo to assess its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione involves the condensation of 3-allyl-4-hydroxybenzaldehyde with 5-ethoxy-2-nitrobenzaldehyde in the presence of a base. The resulting product is then subjected to cyclization in the presence of an acid catalyst to yield the final compound.
Aplicaciones Científicas De Investigación
2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential use in cancer therapy. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propiedades
IUPAC Name |
2-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]-5-prop-2-enylphenyl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO6/c1-3-7-20-14-19(15-24-26(30)22-8-5-6-9-23(22)27(24)31)16-25(34-4-2)28(20)35-17-18-10-12-21(13-11-18)29(32)33/h3,5-6,8-16H,1,4,7,17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRISOTWSGABVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)[N+](=O)[O-])CC=C)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[1-(2,3-difluorobenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5235914.png)
![1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235944.png)
![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)

![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)


![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5236008.png)


![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)